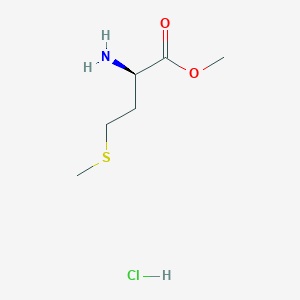

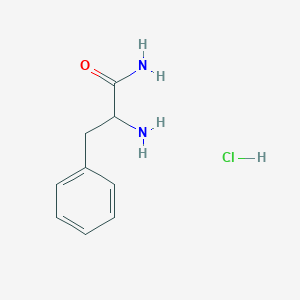

(S)-3-((乙酰氨基甲基)硫代)-2-氨基丙酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

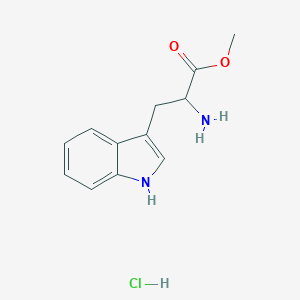

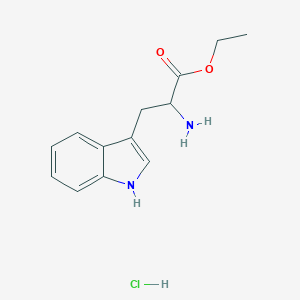

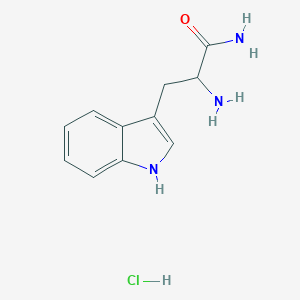

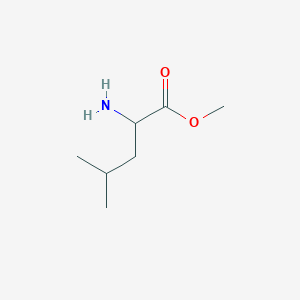

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride, also known as SAMP, is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of thioamides and is used as a reagent in chemical synthesis. SAMP is widely used in the synthesis of peptides, proteins, and other compounds, and has been widely studied for its biochemical and physiological effects.

科学研究应用

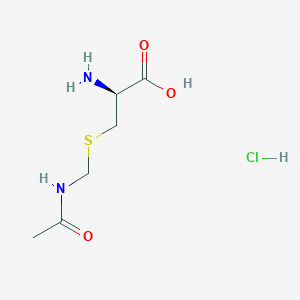

- The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry . The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .

- However, far fewer applications and studies have been directed towards its use in material science which primarily is performed in organic media . Herein, the exploration of this dynamic exchange in both small molecule and polymer settings with a wide sampling of thiols, thioesters, organic bases, and nucleophilic catalysts in various organic solvents .

- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .

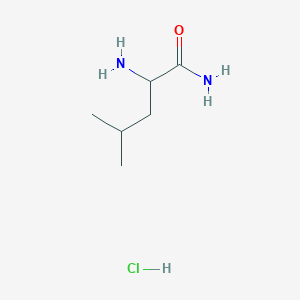

- The compound is used for thiol protection . Thiol protection with the acetamidomethyl group is a common practice in peptide synthesis .

- The methods of application involve the use of the compound as a protecting group during peptide synthesis. The compound is added to the cysteine thiol group to protect it during the synthesis process, and then removed (deprotected) when no longer needed .

- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .

Material Science

Thiol Protection

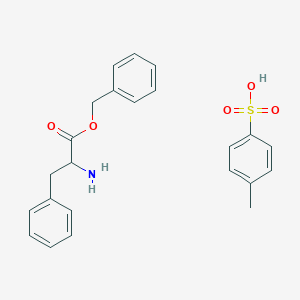

- The compound is used in the synthesis of bioactive peptides . Cystine disulfide bridges help to stabilize the biologically active conformation of peptides and proteins .

- The methods of application involve the use of the compound in the synthesis of bioactive peptides. S-protection may have to be varied to allow consecutive bridge formation for obtaining an unambiguous structure .

- The outcomes of this application have been the development of increasingly sophisticated strategies for peptide and protein synthesis, enabling the creation of complex peptides and proteins for research and therapeutic applications .

- The compound is used in dynamic covalent chemistry . The exchange of thiolates and thiols has long been held as a nearly ideal reaction in dynamic covalent chemistry .

- The methods of application involve the use of the compound in the exchange of thiolates and thiols. The ability for the reaction to proceed smoothly in neutral aqueous media has propelled its widespread use in biochemistry .

- The outcomes of this application have been the development of a user’s guide to the thiol-thioester exchange; instructive to practitioners in the field of material science which seek to utilize the thiol-thioester exchange in both linear and network polymers .

Bioactive Peptides Synthesis

Dynamic Covalent Chemistry

属性

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWPOAKLKGUXDD-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((Acetamidomethyl)thio)-2-aminopropanoic acid hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。